![molecular formula C6H15NO9S B7821580 Glucosamine sulfate CAS No. 216447-61-9](/img/structure/B7821580.png)
Glucosamine sulfate
Overview
Description
Glucosamine Sulfate is an amino sugar (2-amino, 2-deoxyglucose) in cell membranes, Glucosamine Sulfate is believed to play a role in cartilage formation and repair. Long-term glucosamine sulfate treatment retards progression of knee osteoarthritis; the mechanism appears to involve glucosamine's role as an essential substrate for glycosaminoglycans and hyaluronic acid, needed for formation of the joint proteoglycan structural matrix. (NCI04)
Scientific Research Applications
1. Osteoarthritis Treatment and Cartilage Health
Glucosamine sulfate has been extensively studied for its applications in osteoarthritis, specifically for knee osteoarthritis. Research suggests that glucosamine sulfate may have a beneficial effect on the symptoms of osteoarthritis, potentially due to its pharmacological activities on cartilage and chondrocytes, combined with mild anti-inflammatory properties. Studies indicate that it might not only provide symptomatic relief but also slow the progression of osteoarthritis in certain populations, such as postmenopausal women with knee osteoarthritis (Noack et al., 1994) (Bruyère et al., 2004).
2. Biochemical Role of Sulfate
Another aspect of glucosamine sulfate's application is the focus on the sulfate component. It's hypothesized that sulfate, not glucosamine, might mediate the therapeutic effects observed. Sulfate is essential for glycosaminoglycan synthesis, and its levels can be modified by dietary intake and other factors. Studies have shown that oral glucosamine sulfate can influence serum sulfate concentrations, suggesting a possible biochemical mechanism for its efficacy in treating osteoarthritis (Hoffer et al., 2001).
3. Comparative Efficacy and Safety
Glucosamine sulfate has been compared to other treatments like ibuprofen and non-steroidal anti-inflammatory drugs (NSAIDs) in the context of osteoarthritis. Studies suggest that glucosamine sulfate might be as effective as ibuprofen in controlling symptoms of knee osteoarthritis, with a possibly safer profile regarding gastrointestinal side effects (Müller-Fassbender et al., 1994).
4. Potential in Multiple Sclerosis and Other Conditions
Preliminary findings from a randomized, placebo-controlled trial suggest that glucosamine sulfate, in combination with disease-modifying therapy, might have an effect on the progression of relapsing-remitting multiple sclerosis (RRMS), although larger studies are warranted to assess this potential application more comprehensively (Shaygannejad et al., 2010).
5. Pharmacokinetics and Source Comparison
Studies have also focused on the pharmacokinetics of glucosamine sulfate, comparing different sources like chitosan-derived and biofermentation-derived glucosamine. This research helps understand how the body absorbs and processes glucosamine from various sources, which is crucial for its efficacy and safety as a supplement (Kang et al., 2022).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNPLIQZJCYWLE-BTVCFUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14999-43-0 | |
Record name | D-Glucose, 2-amino-2-deoxy-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14999-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30944241 | |
Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucosamine sulfate | |
CAS RN |
29031-19-4, 216447-61-9 | |
Record name | Glucosamine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29031-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucosamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucosamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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